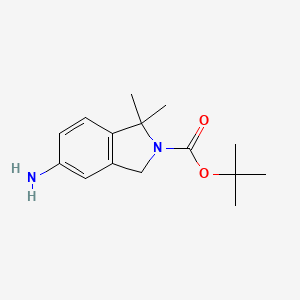
Ethyl (R)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of isoquinoline, such as ketones, alcohols, and substituted isoquinolines, which can be further utilized in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Methyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Propyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate
Uniqueness
Ethyl ®-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
ethyl (4R)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11/h3-6,11,13H,2,7-8H2,1H3/t11-/m0/s1 |
InChI-Schlüssel |
QLBZGDODJLORLZ-NSHDSACASA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1CNCC2=CC=CC=C12 |
Kanonische SMILES |
CCOC(=O)C1CNCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![Tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]-N-tert-butoxycarbonyl-carbamate](/img/structure/B13897042.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)


![2-[3-(Azetidin-yl)propoxy]-5-bromopyridine](/img/structure/B13897060.png)
![tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13897069.png)




